molecular formula C16H13N3O3S2 B2891939 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 477548-24-6

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2891939
CAS No.: 477548-24-6
M. Wt: 359.42
InChI Key: AGYHSJZPYGNZKV-UHFFFAOYSA-N
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Description

5-Nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry. This molecule is a hybrid structure featuring a 5-nitro-benzothiophene carboxamide group linked to a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold. The tetrahydrobenzothiazole moiety is a well-known pharmacophore in drug discovery . The incorporation of the nitro group on the benzothiophene ring is a common strategy to influence the compound's electronic properties and potentially enhance its biological activity. This compound is of significant interest in early-stage drug discovery for the development of novel anticancer agents. Benzothiazole derivatives and their structural hybrids have received substantial attention in medicinal chemistry literature as versatile heterocycles for developing potent anticancer candidates . Researchers can utilize this compound as a key intermediate or building block for generating libraries of new chemical entities or as a pharmacological tool for probing biological targets. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c20-15(18-16-17-11-3-1-2-4-13(11)24-16)14-8-9-7-10(19(21)22)5-6-12(9)23-14/h5-8H,1-4H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHSJZPYGNZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H11N3O4S
  • Molecular Weight : 293.2984 g/mol
  • CAS Number : 908528-40-5

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The process may include:

  • Formation of Benzothiazole : Using 2-amino derivatives and suitable carboxylic acids.
  • Nitration : Introducing a nitro group at the 5-position of the benzothiazole.
  • Amidation : Reacting with benzothiophene derivatives to form the final amide product.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of benzothiazole showed significant inhibition against various bacterial strains (e.g., E. coli, S. aureus) and fungi .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound was tested against several cancer cell lines (e.g., MKN-45 gastric adenocarcinoma) and demonstrated higher toxicity compared to standard treatments like Paclitaxel .
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest through modulation of key signaling pathways involved in cancer progression .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases associated with cancer cell survival and proliferation.
  • Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Study on Anticancer Efficacy

A notable study investigated the effects of this compound on colorectal cancer stem cells. The results indicated that it effectively reduced stemness markers and inhibited tumor growth in xenograft models . This highlights its potential as a therapeutic agent targeting cancer stem cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial & AnticancerEnzyme inhibition & receptor interaction
N-(4,5,6,7-tetrahydro-1-benzothiazol-2-yl)butanamideModerate antimicrobialNucleophilic substitution reactions
N-(4,5,6,7-tetrahydro-1-benzothiazol-2-yl)acetamideLow anticancer activityUnknown

Comparison with Similar Compounds

Core Heterocycles

  • Target Compound : Benzothiophene core fused with a thiophene ring, providing extended aromaticity and rigidity.
  • Compound : Benzothiophene core but with an allyl substituent on the thiazole, increasing steric bulk compared to the tetrahydro group in the target .

Thiazole Substituents

  • Target Compound : 4,5,6,7-Tetrahydrobenzothiazole introduces partial saturation, likely influencing ring puckering (see Section 2.4 ) and hydrogen-bonding capacity .

Nitro Group Position

All compared compounds feature a nitro group at position 5, suggesting a conserved electronic role in modulating reactivity or target binding.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₆H₁₃N₃O₃S₂ 359 Partial saturation in thiazole; moderate lipophilicity
Compound 14 C₁₄H₇N₄O₃S₂ 343 Cyanophenyl enhances polarity
Compound C₂₁H₁₅N₃O₃S₂ 437.5 Allyl and phenyl increase hydrophobicity

The target’s tetrahydro group may reduce solubility compared to fully aromatic analogues, while Compound 14’s cyanophenyl could improve aqueous stability .

Crystallographic and Conformational Analysis

  • Ring Puckering : The tetrahydrobenzothiazole’s puckered conformation (via Cremer-Pople coordinates ) may influence molecular packing and hydrogen-bonding networks compared to planar thiazoles .

Q & A

Q. What are the critical steps for synthesizing 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the coupling of a nitro-substituted benzothiophene carboxylic acid derivative with a tetrahydrobenzothiazol-2-amine precursor. Key steps include:

  • Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimides).
  • Amide bond formation under controlled pH and temperature (e.g., 0–5°C for exothermic reactions) .
  • Purification via column chromatography or recrystallization. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., DMAP), and stoichiometric ratios significantly impact yield and purity. For example, excess amine may improve coupling efficiency but complicate purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • NMR Spectroscopy : Confirm the presence of the nitro group (δ 8.5–9.0 ppm for aromatic protons near NO₂) and tetrahydrobenzothiazole moiety (δ 1.5–2.5 ppm for cyclohexene protons) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1350–1520 cm⁻¹) . Cross-referencing with crystallographic data (if available) ensures structural accuracy .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In vitro cytotoxicity : Use MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays, focusing on IC₅₀ values .
  • Antimicrobial screening : Employ broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final amidation step?

  • Reagent optimization : Replace traditional coupling agents (e.g., EDC/HOBt) with uronium salts (HATU, TBTU) to enhance efficiency .
  • Solvent screening : Polar aprotic solvents (e.g., DCM/THF mixtures) may improve solubility of intermediates .
  • Temperature gradients : Gradual warming (e.g., −10°C → room temperature) reduces side reactions like hydrolysis .
  • Inline monitoring : Use HPLC or TLC to track reaction progress and terminate before decomposition .

Q. How should researchers resolve contradictions in biological activity data across different cell lines?

  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target interactions or pathway crosstalk .
  • Membrane permeability assays : Measure cellular uptake via LC-MS to correlate intracellular concentration with efficacy .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Map the nitro-benzothiophene moiety to hydrophobic pockets of target proteins (e.g., kinase ATP-binding sites) .
  • QSAR modeling : Use Hammett constants for nitro groups and steric parameters of the tetrahydrobenzothiazole ring to predict bioactivity .
  • MD simulations : Assess conformational stability of the amide bond in physiological conditions (e.g., solvation effects) .

Q. How can researchers validate the proposed mechanism of action involving enzyme inhibition?

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • X-ray crystallography : Resolve co-crystal structures of the compound bound to the target enzyme (e.g., tyrosine kinase) .
  • Gene knockout models : Use CRISPR-Cas9 to silence the target gene and confirm loss of compound efficacy .

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